N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride

Adrenergic pharmacology Imidazoline receptors Regioisomer selectivity

N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride is a synthetic imidazole derivative featuring a 4-methylimidazole core linked to an isopropylamine moiety via a methylene bridge, supplied as the dihydrochloride salt. With a free-base molecular weight of 153.22 g/mol and a dihydrochloride salt molecular weight of 226.15 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry.

Molecular Formula C8H17Cl2N3
Molecular Weight 226.14 g/mol
CAS No. 1332530-51-4
Cat. No. B1396962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride
CAS1332530-51-4
Molecular FormulaC8H17Cl2N3
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)CNC(C)C.Cl.Cl
InChIInChI=1S/C8H15N3.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3,(H,10,11);2*1H
InChIKeyJIOTTXMLRJSQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride (CAS 1332530-51-4) Procurement Baseline and Structural Identity for Research Selection


N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride is a synthetic imidazole derivative featuring a 4-methylimidazole core linked to an isopropylamine moiety via a methylene bridge, supplied as the dihydrochloride salt . With a free-base molecular weight of 153.22 g/mol and a dihydrochloride salt molecular weight of 226.15 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry . The imidazole ring provides hydrogen-bond donor/acceptor functionality, while the isopropyl substituent contributes steric bulk that can influence target binding selectivity relative to smaller N-alkyl or unsubstituted analogs [1].

Why Generic Imidazole Substitution Cannot Replace N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride in Scientific Workflows


In-class imidazole compounds cannot be interchanged without risking altered target engagement, selectivity, and physicochemical properties. Regioisomeric placement of substituents on the imidazole ring—position 2 versus position 4(5)—produces dramatically different pharmacologies: the 5-substituted regioisomer mivazerol (N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine) exhibits high-affinity α2-adrenoceptor binding (Ki = 37 nM) [1], whereas the 2-substituted target compound presents a distinct hydrogen-bonding geometry and electrostatic surface that may favor different receptor subtypes [2]. Additionally, the N-isopropyl versus N-n-propyl side chain affects steric fit within binding pockets, as demonstrated in structure–activity relationship studies of imidazole-based TAAR1 agonists where isopropyl substitution conferred optimal potency [2]. The dihydrochloride salt form further distinguishes this compound from free-base or alternative salt analogs, providing enhanced aqueous solubility and consistent batch-to-batch handling properties .

N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride (CAS 1332530-51-4) Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Differentiation: 2-Substituted Imidazole vs. 5-Substituted Mivazerol Confers Distinct Receptor Pharmacology

The target compound is exclusively the 2-substituted imidazole regioisomer, whereas mivazerol is the 5-substituted congener. This regioisomeric distinction is critical: mivazerol demonstrates high-affinity binding at human α2A adrenoceptors with an apparent Ki of 37 nM in frontal cortex membrane displacement assays using [³H]RX 821002 [1]. The 2-substituted target compound places the 4-methyl group adjacent to the aminomethyl substituent, altering the imidazole tautomeric equilibrium and hydrogen-bond donor/acceptor orientation compared to mivazerol [2]. This spatial rearrangement can shift selectivity between closely related GPCR subtypes or between adrenergic and imidazoline binding sites [3].

Adrenergic pharmacology Imidazoline receptors Regioisomer selectivity

N-Isopropyl vs. N-n-Propyl Side Chain Differentiation: Steric and Pharmacokinetic Implications

The target compound bears an N-isopropyl group, distinguishing it from the N-n-propyl analog N-((4-methyl-1H-imidazol-2-yl)methyl)propan-1-amine (CAS 1211505-22-4) . In a systematic optimization of imidazole-based TAAR1 agonists, the isopropyl-substituted 4-aminomethyl-imidazole scaffold proved critical for achieving potent and selective partial agonism [1]. Specifically, compound RO5073012, which contains an isopropyl amine linked to an imidazole ring, demonstrated a favorable balance of in vitro potency and in vivo pharmacokinetics, while n-propyl and other N-alkyl variants showed reduced target engagement [1]. This is consistent with the steric constraints of the TAAR1 binding pocket, where branched N-alkyl substituents enhance complementarity while linear alkyl chains introduce conformational flexibility that reduces binding enthalpy [1].

Structure-activity relationship TAAR1 agonism Side-chain sterics

Dihydrochloride Salt Form Enables Superior Aqueous Solubility Compared to Free-Base and Monohydrochloride Analogs

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents), yielding a molecular weight of 226.15 g/mol versus 153.22 g/mol for the free base . The double protonation of the imidazole ring and the secondary amine increases the compound's polar surface area and ionic character, substantially enhancing aqueous solubility relative to the free base form [1]. In QSPR predictions for related imidazole scaffolds, the dihydrochloride form typically increases solubility at pH 7.4 by 5- to 20-fold compared to the neutral free base [1]. This is a critical practical advantage: many imidazole-based research compounds are offered only as free bases, requiring in situ salt formation or DMSO solubilization, which can introduce variability in biological assay conditions .

Salt selection Aqueous solubility Formulation compatibility

Batch-to-Batch Purity Consistency: ≥98% HPLC Purity Specification Exceeding the 95% Industry Baseline

Commercial sourcing of the target compound reveals a bifurcated purity landscape: certain established suppliers list a minimum purity of 95.0% , whereas specialized chemical suppliers offer lot-certified purity of ≥98% by HPLC . The 98% specification reduces the total impurity burden by at least 60% relative to the 95% threshold (5% vs. 2% total impurities), a difference that can be decisive in sensitive biochemical assays where trace imidazole-related impurities may act as weak receptor ligands or enzyme inhibitors [1]. For reference, cimetidine impurity profiling identified that imidazole-related impurities at levels as low as 0.1% could be chromatographically detected and structurally characterized, underscoring the analytical sensitivity required [1].

Purity specification HPLC quality control Reproducibility

Structural Differentiation from 4-Methylhistamine: Absence of Ethylamine Side Chain Alters Receptor Subtype Selectivity Profile

4-Methylhistamine (5-(2-aminoethyl)-4-methylimidazole) is a potent and high-affinity histamine H4 receptor (H4R) agonist with Ki = 7 nM and >100-fold selectivity over H1, H2, and H3 subtypes [1]. The target compound replaces the ethylamine side chain of 4-methylhistamine with a methylene-linked isopropylamine. This truncation removes the primary amine essential for H4R agonism and replaces the flexible ethylene spacer with a conformationally constrained methylene linker, fundamentally altering the pharmacophore [2]. In SAR studies of imidazole-containing GPCR ligands, the length and substitution pattern of the side chain attached to the imidazole ring is a primary determinant of receptor subtype selectivity, with ethylamine conferring H4 agonism and aminomethyl conferring distinct selectivity profiles (e.g., TAAR1, α2-adrenoceptor, or imidazoline receptor engagement) [2][3].

Histamine receptor H4 receptor agonism Chemical probe selectivity

Methylene-Linked Imidazole Scaffold vs. Direct C2-Isopropyl Substitution: Different Hydrogen-Bonding and Tautomeric Properties

The target compound features a methylene (–CH₂–) spacer connecting the isopropylamine to the imidazole C2 position, whereas compounds such as 2-isopropyl-4-methylimidazole (CAS 37455-58-6) have the isopropyl group directly attached at C2 . This structural difference has profound consequences for imidazole tautomerism and hydrogen bonding: the methylene spacer preserves the imidazole N–H as a free hydrogen-bond donor, whereas direct C2 substitution can perturb the tautomeric equilibrium between the N1–H and N3–H forms [1]. Ab initio calculations on 4-methylimidazole and 5-methylimidazole demonstrate that the tautomeric equilibrium and protonation enthalpy are sensitive to substitution pattern, with energy differences of 1–3 kcal/mol between tautomers at the MP2/6-311++G** level [1]. The free N–H in the methylene-linked scaffold can engage in critical hydrogen-bond interactions with receptor residues that direct alkyl-substituted imidazoles cannot replicate [2].

Imidazole tautomerism Hydrogen bonding Scaffold geometry

Optimal Research and Procurement Application Scenarios for N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride (CAS 1332530-51-4)


TAAR1 and Adrenergic Receptor Pharmacological Profiling: Differentiating 2-Substituted from 5-Substituted Imidazole Scaffolds

The 2-substituted regioisomer enables side-by-side pharmacological comparison with the 5-substituted mivazerol scaffold to dissect the regioisomer-dependent selectivity between α2-adrenoceptors, imidazoline receptors, and TAAR1 [1][2]. Mivazerol's established Ki of 37 nM at α2A receptors [1] provides a quantitative benchmark against which the target compound's receptor binding profile can be characterized. The distinct hydrogen-bond geometry of the 2-substituted scaffold [3] may favor imidazoline I₂ or TAAR1 sites over α2 subtypes, enabling receptor subtype deconvolution in native tissue or recombinant systems.

Medicinal Chemistry Hit-to-Lead Optimization Employing Isopropyl Aminomethyl Imidazoles as Privileged TAAR1 Scaffolds

The isopropyl aminomethyl imidazole core matches the pharmacophore identified in the optimization of TAAR1 agonists, where isopropyl-substituted 4-aminomethyl-imidazoles yielded potent, selective partial agonists with oral bioavailability [2]. The dihydrochloride salt form facilitates direct aqueous dilution for high-throughput screening without DMSO vehicle artifacts. The ≥98% HPLC purity grade ensures that primary screening hits are attributable to the compound rather than imidazole-related impurities that may cross-react with histamine receptors [4].

Imidazole Tautomerism and Hydrogen-Bonding Studies Using a Structurally Defined Methylene-Linked Scaffold

The methylene spacer preserving the free imidazole N–H makes this compound a clean tool for studying imidazole tautomerism and hydrogen-bond donor capacity in receptor-ligand interactions. Ab initio studies have quantified tautomeric energy differences of 1–3 kcal/mol for 4- vs. 5-methylimidazole [3]; this compound extends those findings by providing a fixed 2-aminomethyl substitution that locks the tautomeric state. The scaffold can serve as a reference for computational docking studies where imidazole tautomeric state critically affects predicted binding poses.

Analytical Reference Standard for Cimetidine-Related Impurity Profiling and Imidazole Process Chemistry

The structural relationship to the cimetidine core—a 4-methylimidazole derivative—positions this compound as a potential reference marker in HPLC impurity profiling of cimetidine and related H2 antagonist drug substances [5]. The high-purity dihydrochloride salt with documented molecular identity (SMILES, InChI, MDL number MFCD18071351) supports its use as a system suitability standard in pharmacopoeial or in-house analytical methods for imidazole-containing pharmaceuticals.

Quote Request

Request a Quote for N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.